molecular formula C20H22N2O3 B7703859 N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide

N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide

Katalognummer B7703859
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: MIPRJJOSSVTGCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide, also known as FMISO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the medical field. FMISO is a radiolabeled compound that is used in medical imaging to detect hypoxic cells in tumors.

Wissenschaftliche Forschungsanwendungen

N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide is primarily used in medical imaging to detect hypoxic cells in tumors. Hypoxia is a condition in which there is a lack of oxygen supply to tissues, which is a common feature of solid tumors. This compound is a radiolabeled compound that is injected into the patient's body and is taken up by the hypoxic cells in the tumor. The radiolabel allows the detection of these hypoxic cells using positron emission tomography (PET) imaging. The detection of hypoxic cells is crucial in cancer diagnosis and treatment planning.

Wirkmechanismus

N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide is selectively taken up by hypoxic cells in tumors due to the low oxygen concentration in these cells. The isobutyramide group of this compound is hydrolyzed in the cells, releasing the radiolabeled moiety. The radiolabeled moiety emits positrons, which are detected by PET imaging. The detection of hypoxic cells using this compound is based on the principle that these cells have a higher uptake of this compound compared to the surrounding normal tissues.
Biochemical and Physiological Effects:
This compound is a radiolabeled compound and does not have any direct biochemical or physiological effects on the body. The radiolabeled moiety emits positrons, which are detected by PET imaging. The injection of this compound is a safe and non-invasive procedure, and the radiolabeled compound is eliminated from the body through urine.

Vorteile Und Einschränkungen Für Laborexperimente

N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide has several advantages as a radiolabeled compound for medical imaging. It is a selective marker for hypoxic cells in tumors, which allows for accurate detection and diagnosis. This compound is also a non-invasive procedure, which makes it a safer alternative to invasive diagnostic procedures. However, this compound has some limitations in lab experiments. The synthesis of this compound is a complex process, and the purity of the final product is critical for its use in scientific research. This compound is also a radiolabeled compound, which requires specialized equipment and facilities for its handling and disposal.

Zukünftige Richtungen

N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide has significant potential for future research in the medical field. Some possible future directions for this compound research include:
1. Development of new synthesis methods to improve the purity and yield of this compound.
2. Investigation of the use of this compound in the diagnosis and treatment of other diseases besides cancer.
3. Exploration of the use of this compound in combination with other imaging techniques for more accurate diagnosis and treatment planning.
4. Development of new radiolabeled compounds with improved properties for medical imaging.
Conclusion:
This compound is a radiolabeled compound that has significant potential for medical imaging in the diagnosis and treatment of cancer. The synthesis of this compound is a complex process, and the purity of the final product is critical for its use in scientific research. This compound is a safe and non-invasive procedure, and the radiolabeled compound is eliminated from the body through urine. This compound has several advantages as a radiolabeled compound for medical imaging, but also has some limitations in lab experiments. Future research on this compound could lead to new developments in the diagnosis and treatment of various diseases.

Synthesemethoden

The synthesis of N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide involves the reaction of furan-2-ylmethylamine with 2-hydroxy-8-methylquinoline in the presence of isobutyryl chloride. The resulting product is purified using chromatography to obtain this compound. The synthesis of this compound is a relatively complex process, and the purity of the final product is critical for its use in scientific research.

Eigenschaften

IUPAC Name

N-(furan-2-ylmethyl)-2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-13(2)20(24)22(12-17-8-5-9-25-17)11-16-10-15-7-4-6-14(3)18(15)21-19(16)23/h4-10,13H,11-12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPRJJOSSVTGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CC3=CC=CO3)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.